molecular formula C10H8N2O B2765747 [4,4'-Bipyridin]-3-ol CAS No. 1308649-78-6

[4,4'-Bipyridin]-3-ol

Cat. No.: B2765747
CAS No.: 1308649-78-6
M. Wt: 172.187
InChI Key: RYYKBNOTVDHYEV-UHFFFAOYSA-N
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Description

[4,4'-Bipyridin]-3-ol is a heterocyclic organic compound with the molecular formula C10H8N2O. It is a derivative of pyridine, featuring two pyridine rings connected through a hydroxyl group at the 3-position of one ring and a 4-position of the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4'-Bipyridin]-3-ol can be achieved through several methods. One common approach involves the reaction of pyridin-3-ol with pyridin-4-yl halides under basic conditions. This reaction typically requires a base such as potassium carbonate or sodium hydroxide and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of pyridin-3-ol attacks the halide of pyridin-4-yl, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[4,4'-Bipyridin]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [4,4'-Bipyridin]-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and pyridine rings play crucial roles in these interactions, facilitating binding to target molecules and influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ol
  • Pyridin-3-ol
  • Pyridin-4-ol
  • 4-(Pyridin-2-yl)pyridin-3-ol
  • 4-(Pyridin-3-yl)pyridin-3-ol

Uniqueness

[4,4'-Bipyridin]-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-pyridin-4-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-12-6-3-9(10)8-1-4-11-5-2-8/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYKBNOTVDHYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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